

Application Notes and Protocols for Caffeine-trimethyl-13C3 in Pharmacokinetic Studies

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Compound of Interest

Compound Name: **Caffeine-trimethyl-13C3**

Cat. No.: **B108294**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Caffeine-trimethyl-13C3** as a stable isotope-labeled tracer in pharmacokinetic (PK) studies. The protocols outlined below are intended to serve as a guide for researchers in designing and executing studies to assess drug metabolism, particularly the activity of the cytochrome P450 1A2 (CYP1A2) enzyme, and to investigate factors influencing drug absorption, such as gastric emptying.

Introduction

Caffeine is predominantly metabolized in the liver by the cytochrome P450 enzyme system, with the CYP1A2 isoenzyme responsible for approximately 95% of its primary metabolism.^[1] This makes caffeine an excellent probe drug for assessing in vivo CYP1A2 activity. The use of stable isotope-labeled **Caffeine-trimethyl-13C3** offers a significant advantage in clinical studies by allowing researchers to distinguish between exogenously administered caffeine and dietary caffeine, thus eliminating the need for subjects to undergo a caffeine-free washout period.^{[2][3]} The pharmacokinetic profiles of 13C3-caffeine and its unlabeled counterpart (12C-caffeine) have been shown to be comparable, ensuring the relevance of the data obtained using the labeled compound.^[2]

Applications

- CYP1A2 Phenotyping: **Caffeine-trimethyl-13C3** is a valuable tool for in vivo phenotyping of CYP1A2 activity. By measuring the concentration of the labeled caffeine and its metabolites

in biological fluids such as plasma, saliva, or urine, researchers can determine an individual's metabolic capacity. This information is crucial for personalizing drug therapy for medications metabolized by CYP1A2, such as clozapine and theophylline.

- Drug-Drug Interaction Studies: This labeled caffeine can be used to investigate the inducing or inhibiting effects of new chemical entities on CYP1A2 activity.
- Gastric Emptying Studies: The rate of appearance of **Caffeine-trimethyl-13C3** in saliva or plasma after oral administration can serve as a non-invasive marker for gastric emptying, a critical parameter in oral drug absorption.[2]
- Bioavailability and Bioequivalence Studies: The use of a stable isotope-labeled internal standard like **Caffeine-trimethyl-13C3** improves the accuracy and precision of analytical methods used in these studies.[4][5]

Quantitative Data Summary

The following table summarizes the mean pharmacokinetic parameters of 12C-caffeine and **Caffeine-trimethyl-13C3** in saliva from a study in six healthy volunteers. This data demonstrates the comparable pharmacokinetic behavior of the labeled and unlabeled compounds.

Parameter	12C-Caffeine (Mean ± SD)	13C3-Caffeine (Mean ± SD)	p-value
Cmax (ng/mL)	275.6 ± 73.1	222.8 ± 41.5	< 0.05
tmax (min)	27.3 ± 10.1	24.0 ± 8.8	n.s.
AUC _{0–120 min} (ng·min/mL)	21,388 ± 5,231	17,294 ± 2,932	< 0.05

Data from a study where 35 mg of each caffeine species was administered with 50 mL of water.[\[2\]](#)

Cmax: Maximum concentration, tmax: Time to maximum concentration, AUC: Area under the concentration-time curve, n.s.: not significant.

Experimental Protocols

Protocol 1: Salivary Pharmacokinetics of Caffeine-trimethyl-13C3 for Gastric Emptying Assessment

This protocol is adapted from a study comparing the salivary kinetics of 12C- and 13C3-caffeine.[\[2\]](#)

1. Study Design:

- A crossover study design is recommended.
- Subjects should fast overnight prior to the study.

2. Dosing:

- Administer a known dose of **Caffeine-trimethyl-13C3** (e.g., 35 mg) orally with a standardized volume of water (e.g., 50 mL).^[2] An ice capsule can be used for administration to standardize release.^[2]

3. Saliva Sample Collection:

- Collect saliva samples at predefined time points (e.g., 0, 5, 10, 15, 20, 30, 45, 60, 90, and 120 minutes) post-dosing.
- Subjects should rinse their mouths with water after dosing and before the first sample collection.
- Collect saliva by passive drooling into pre-labeled tubes.

4. Sample Preparation (Saliva):

- To 100 μ L of saliva, add 100 μ L of methanol containing a known concentration of an appropriate internal standard (e.g., deuterated caffeine, Caffeine-d9).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

- Liquid Chromatography:
- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μ m).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to separate caffeine from endogenous components.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometry:
- Ionization: Positive electrospray ionization (ESI+).
- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - **Caffeine-trimethyl-13C3**: m/z 198.1 → 140.1
 - Internal Standard (Caffeine-d9): m/z 204.2 → 143.1

Protocol 2: Plasma Pharmacokinetics of Caffeine-trimethyl-13C3 for CYP1A2 Phenotyping

This protocol is a synthesized methodology based on established practices for caffeine analysis in plasma.

1. Study Design:

- Administer a standardized oral dose of **Caffeine-trimethyl-13C3** (e.g., 100 mg).

2. Blood Sample Collection:

- Collect blood samples into tubes containing an anticoagulant (e.g., EDTA) at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose.
- Centrifuge the blood samples to separate plasma.
- Store plasma samples at -80°C until analysis.

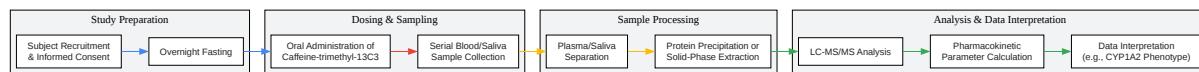
3. Sample Preparation (Plasma - Protein Precipitation):

- To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., Caffeine-d9).
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis:

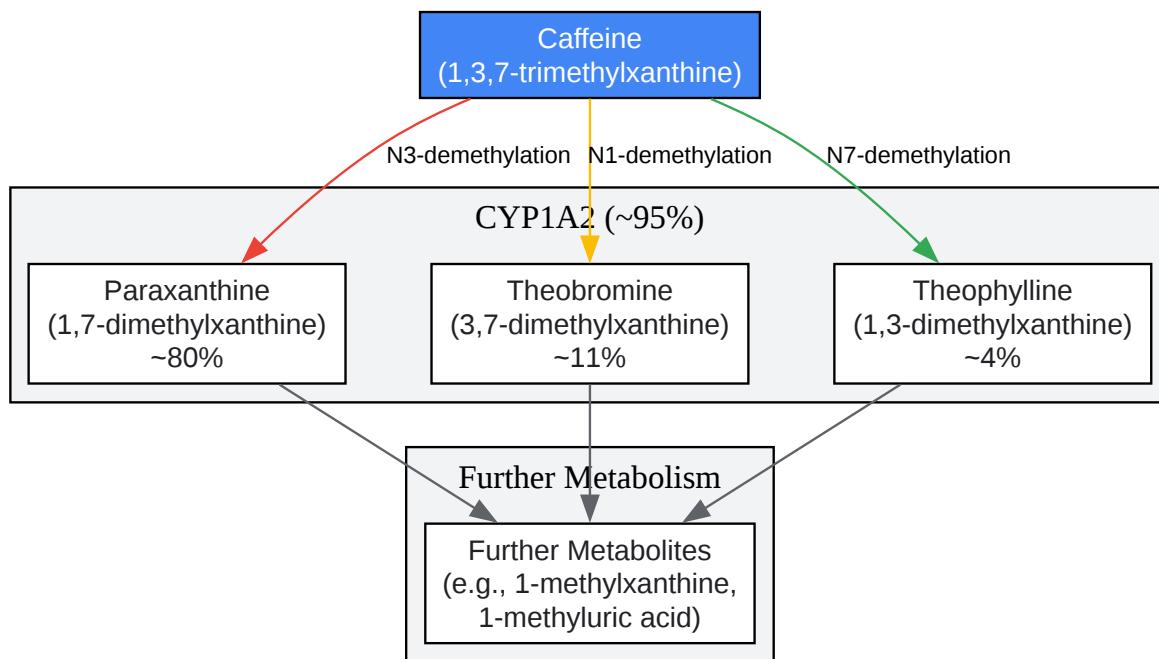
- Utilize similar LC-MS/MS conditions as described in Protocol 1, with potential optimization of the gradient and MRM transitions for plasma matrix.

Visualizations



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Caption: Experimental workflow for a pharmacokinetic study using **Caffeine-trimethyl-13C3**.



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Caption: Major metabolic pathways of caffeine mediated by CYP1A2.

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